molecular formula C20H18FN3O3S B2375766 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 1009784-87-5

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2375766
M. Wt: 399.44
InChI Key: NPQKRQXXWKJMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

A study by Sunder and Maleraju (2013) synthesized derivatives of a compound structurally related to "2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide," which were assayed for anti-inflammatory activity. Among these compounds, some showed significant anti-inflammatory effects, indicating their potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antipsychotic Potential

Research by Wise et al. (1987) explored derivatives of the core structure for their antipsychotic-like profiles without interacting with dopamine receptors, a key target of existing antipsychotic medications. This novel approach suggests the potential for developing side-effect-free antipsychotic therapies (Wise et al., 1987).

Neuroprotective Effects

Yu et al. (2018) investigated an analog of salidroside, derived from a similar compound, for its neuroprotective effects in models of cerebral ischemic injury. The study indicated that the compound could cross the blood-brain barrier and showed potential therapeutic applications for treating cerebral ischemic injury (Yu et al., 2018).

Antimicrobial and Anticancer Properties

A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety, showing significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents (Saravanan et al., 2010). Furthermore, Hammam et al. (2005) explored fluoro-substituted compounds with anti-lung cancer activity, indicating their potential as low-concentration anticancer agents compared to traditional treatments (Hammam et al., 2005).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-16-8-6-15(7-9-16)24-20(17-11-28(26)12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKRQXXWKJMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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